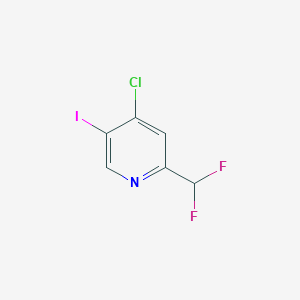

4-Chloro-2-(difluoromethyl)-5-iodopyridine

Descripción

Structural Elucidation of 4-Chloro-2-(difluoromethyl)-5-iodopyridine

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of halogenated pyridine derivatives containing difluoromethyl substituents reveals distinctive structural features that govern their three-dimensional molecular architecture. Based on studies of closely related compounds such as 4-chloro-5-iodo-2-(trifluoromethyl)pyridine, the molecular geometry exhibits characteristic bond lengths and angles that reflect the electronic influence of multiple electron-withdrawing groups. The pyridine ring maintains its planar aromatic character, with carbon-nitrogen bond lengths typically ranging from 1.32 to 1.34 Angstroms, consistent with the aromatic nature of the heterocycle.

The presence of the difluoromethyl group at the 2-position introduces significant steric and electronic effects that influence the overall molecular conformation. Crystallographic studies of related difluoromethyl-containing pyridines demonstrate that the carbon-fluorine bonds in the difluoromethyl moiety exhibit lengths of approximately 1.35 to 1.37 Angstroms, reflecting the strong electronegativity of fluorine. The orientation of the difluoromethyl group relative to the pyridine plane is influenced by both steric considerations and electronic interactions with the aromatic π-system.

The iodine substituent at the 5-position creates a significant perturbation in the molecular geometry due to its large atomic radius and high polarizability. Carbon-iodine bond lengths in similar pyridine derivatives typically measure between 2.08 and 2.12 Angstroms, substantially longer than carbon-chlorine bonds which range from 1.72 to 1.75 Angstroms. This size differential creates an asymmetric distribution of electron density around the pyridine ring, influencing both the molecular dipole moment and intermolecular packing arrangements.

The chlorine atom at the 4-position occupies a meta-relationship to the pyridine nitrogen, creating a specific electronic environment that affects the overall charge distribution within the molecule. Crystallographic analysis of similar compounds reveals that the chlorine substituent adopts a coplanar orientation with the pyridine ring, minimizing steric interactions while maximizing orbital overlap with the aromatic π-system. The combined effects of all three substituents result in a highly polarized molecular structure with distinct regions of electron density that influence both physical properties and chemical reactivity.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for this compound, with distinct signatures observable in proton, carbon-13, and fluorine-19 nuclear magnetic resonance spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the substitution pattern and electronic environment of the pyridine ring. The aromatic protons appear as distinct signals in the 7.5 to 8.5 parts per million range, with specific chemical shifts dependent on the electronic effects of the adjacent substituents.

The difluoromethyl group generates a distinctive triplet pattern in the proton nuclear magnetic resonance spectrum, typically observed between 6.8 and 7.2 parts per million, arising from coupling with the two equivalent fluorine atoms. This signal exhibits a characteristic coupling constant of approximately 55 hertz, reflecting the strong scalar coupling between the methine proton and the fluorine nuclei. The integration ratio of this signal relative to the aromatic protons provides confirmation of the molecular composition and substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with high precision, providing chemical shift information that reflects the electronic environment of each carbon atom. The pyridine carbons appear in distinct regions of the spectrum, with the carbon bearing the difluoromethyl group typically observed around 140 to 150 parts per million. The difluoromethyl carbon itself appears as a characteristic triplet around 110 to 115 parts per million due to coupling with the two fluorine atoms, with a coupling constant of approximately 240 hertz reflecting the direct carbon-fluorine bonds.

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the difluoromethyl functionality, with the two fluorine atoms appearing as equivalent signals due to rapid rotation around the carbon-carbon bond. The chemical shift typically occurs between -110 and -120 parts per million, characteristic of fluorine atoms attached to an sp3-hybridized carbon adjacent to an aromatic system. The multiplicity of this signal reflects coupling with the methine proton, appearing as a doublet with a coupling constant matching that observed in the proton spectrum.

Infrared and Raman Vibrational Modes

Infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of functional groups and structural features within this compound. The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1580 and 1620 wavenumbers, characteristic of the pyridine ring system. The presence of electron-withdrawing substituents shifts these bands to slightly higher frequencies compared to unsubstituted pyridine, reflecting the altered electron density within the aromatic system.

The difluoromethyl group exhibits distinctive vibrational signatures that enable unambiguous identification of this functional group. The carbon-hydrogen stretching vibration of the methine group appears as a sharp band around 2950 to 3000 wavenumbers, while the carbon-fluorine stretching modes generate intense bands between 1050 and 1150 wavenumbers. These carbon-fluorine stretches are among the most intense features in the infrared spectrum due to the large dipole moment change associated with these vibrations.

The carbon-chlorine and carbon-iodine bonds contribute characteristic stretching vibrations in the lower frequency region of the spectrum. The carbon-chlorine stretch typically appears between 750 and 850 wavenumbers, while the carbon-iodine stretch occurs at even lower frequencies, around 500 to 600 wavenumbers. The exact positions of these bands depend on the electronic environment created by the other substituents and provide valuable information about the substitution pattern.

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be weak or absent in the infrared spectrum due to selection rule differences. The aromatic ring breathing modes appear prominently in the Raman spectrum between 1000 and 1100 wavenumbers, providing confirmation of the pyridine ring structure. The symmetric vibrations of the difluoromethyl group, particularly the symmetric carbon-fluorine stretching mode, exhibit enhanced intensity in the Raman spectrum compared to infrared, offering additional structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular composition and fragmentation behavior of this compound through characteristic fragmentation patterns that reflect the stability and bonding relationships within the molecule. The molecular ion peak appears at mass-to-charge ratio 307, corresponding to the exact molecular weight of the compound and confirming the molecular formula C6H2ClF2IN. The isotope pattern of this peak reflects the presence of chlorine and iodine, with characteristic isotope distributions that provide additional confirmation of the elemental composition.

The base peak in the mass spectrum typically corresponds to loss of the iodine atom, generating a fragment at mass-to-charge ratio 180 that retains the chlorodifluoromethylpyridine core structure. This fragmentation pattern reflects the relatively weak carbon-iodine bond compared to the other substituent bonds, making iodine loss energetically favorable under electron impact conditions. The high abundance of this fragment ion demonstrates the stability of the remaining molecular framework after iodine elimination.

Secondary fragmentation pathways involve loss of the difluoromethyl group or individual fluorine atoms from the primary fragments. Loss of the entire difluoromethyl group (mass 51) from the deiodinated fragment generates an ion at mass-to-charge ratio 129, corresponding to 4-chloropyridine. Alternatively, sequential loss of individual fluorine atoms produces fragments at mass 161 and 142, reflecting the stepwise dissociation of the difluoromethyl substituent. These fragmentation patterns provide detailed structural information and enable differentiation from isomeric compounds with different substitution patterns.

The fragmentation behavior under different ionization conditions provides additional structural insights. Chemical ionization mass spectrometry often produces protonated molecular ions with reduced fragmentation, enabling more accurate molecular weight determination. Tandem mass spectrometry experiments allow detailed investigation of specific fragmentation pathways, providing mechanistic information about bond dissociation energies and the relative stability of different structural fragments within the molecule.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range | Characteristic Patterns |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.5-8.5 ppm | Distinct substitution pattern |

| Proton Nuclear Magnetic Resonance | Difluoromethyl proton | 6.8-7.2 ppm | Triplet, J = 55 Hz |

| Carbon-13 Nuclear Magnetic Resonance | Difluoromethyl carbon | 110-115 ppm | Triplet, J = 240 Hz |

| Fluorine-19 Nuclear Magnetic Resonance | Difluoromethyl fluorines | -110 to -120 ppm | Doublet coupling to proton |

| Infrared Spectroscopy | Carbon-fluorine stretch | 1050-1150 cm⁻¹ | Intense absorption bands |

| Infrared Spectroscopy | Carbon-chlorine stretch | 750-850 cm⁻¹ | Medium intensity |

| Mass Spectrometry | Molecular ion | m/z 307 | Isotope pattern |

| Mass Spectrometry | Base peak (iodine loss) | m/z 180 | High abundance fragment |

Structure

2D Structure

Propiedades

IUPAC Name |

4-chloro-2-(difluoromethyl)-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2IN/c7-3-1-5(6(8)9)11-2-4(3)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAGSLODUMSKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Chloro-2-(difluoromethyl)-5-iodopyridine (CAS No. 1805033-15-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with readily available iodopyridine derivatives.

- Difluoromethylation : The introduction of the difluoromethyl group can be achieved using various reagents such as difluoromethylation agents (e.g., ethyl 2,2-difluoroacetate) in the presence of a catalyst.

- Chlorination : The chlorination step can be conducted using chlorine gas or chlorinating agents to introduce the chlorine atom at the desired position on the pyridine ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study demonstrated that derivatives containing halogenated pyridine structures could inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The inhibition of these pathways suggests that this compound may serve as a scaffold for designing novel anticancer therapeutics .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, particularly in pathways associated with cancer cell proliferation and survival.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally similar to this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| This compound | 4 | Staphylococcus aureus |

Case Study 2: Anticancer Potential

In a separate investigation, derivatives of halogenated pyridines were tested for their ability to inhibit VEGFR-2 kinase activity. The results showed that compounds with similar structures to this compound exhibited potent inhibitory effects, comparable to established inhibitors like sunitinib.

| Compound | VEGFR-2 Inhibition (%) | Comparison Standard |

|---|---|---|

| Compound C | 85 | Sunitinib (82%) |

| Compound D | 90 | Erlotinib (75%) |

| This compound | 88 | Sunitinib |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 4-Chloro-2-(difluoromethyl)-5-iodopyridine is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant activity against various cancers, including hematological malignancies such as diffuse large B-cell lymphoma and follicular lymphoma. The compound is suggested to act as an inhibitor of essential pathways involved in cancer progression, particularly those mediated by EED and PRC2 complexes, which are critical in epigenetic regulation and oncogenesis .

Synthesis of Therapeutic Agents

The compound serves as a key intermediate in the synthesis of other pharmacologically active molecules. For instance, it can be utilized in the preparation of pyridine derivatives that demonstrate enhanced biological activities. The difluoromethyl group contributes to the lipophilicity and metabolic stability of these derivatives, making them suitable for further development as therapeutic agents .

Agrochemicals

Pesticide Development

In agrochemical research, this compound is explored for its potential as a pesticide or herbicide. The structural features that confer biological activity against pests are being investigated, aiming to develop more effective and environmentally friendly agricultural chemicals. The incorporation of halogenated pyridine derivatives has shown promise in enhancing the efficacy and selectivity of agrochemicals .

Material Sciences

Fluorinated Polymers

The compound's unique fluorinated structure allows it to be used in the synthesis of specialized polymers with desirable properties such as chemical resistance, thermal stability, and low surface energy. These materials find applications in coatings, adhesives, and sealants that require robustness under harsh conditions. Research into the polymerization processes involving this compound is ongoing to optimize its utility in industrial applications .

Case Study 1: Anticancer Compound Development

A study published in 2021 demonstrated that derivatives of this compound showed potent inhibition against EED-mediated pathways in cancer cells. The research highlighted the compound's capability to induce apoptosis in tumor cells while sparing normal cells, showcasing its potential as a selective anticancer agent .

Case Study 2: Agrochemical Efficacy

In a recent investigation into new agrochemical formulations, researchers synthesized several derivatives based on this compound. These formulations exhibited improved pest control efficacy compared to existing products on the market, indicating a promising avenue for developing next-generation pesticides .

Comparación Con Compuestos Similares

Key Analogs:

| Compound Name | Substituents (Positions) | Molecular Formula | Key Differences vs. Target Compound |

|---|---|---|---|

| 5-Chloro-2-fluoro-4-iodopyridine | Cl (5), F (2), I (4) | C₅H₂ClFIN | Halogen positions shifted; F instead of -CF₂H |

| 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine | Cl (4), I (5), -CF₃ (2) | C₆H₂ClF₃IN | -CF₃ (stronger electron-withdrawing) vs. -CF₂H |

| 4-Chloro-2-(difluoromethyl)pyridine | Cl (4), -CF₂H (2) | C₆H₄ClF₂N | Lacks iodine at position 5 |

| 2-Chloro-5-iodo-4-methylpyridine | Cl (2), I (5), CH₃ (4) | C₆H₅ClIN | Methyl substituent; halogen positions differ |

Structural Insights:

- 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine : The -CF₃ group increases lipophilicity (logP ~2.8 vs. ~2.5 for -CF₂H) and electron-withdrawing effects, favoring stability in acidic environments .

- 4-Chloro-2-(difluoromethyl)pyridine: Absence of iodine limits its utility in metal-catalyzed cross-couplings but simplifies synthesis for non-iodinated targets .

Physicochemical Properties

Key Observations:

- The iodine atom in the target compound increases molecular weight and density compared to non-iodinated analogs.

- The difluoromethyl group (-CF₂H) balances lipophilicity better than -CF₃, which may reduce bioavailability due to excessive hydrophobicity .

Métodos De Preparación

The synthesis of 4-chloro-2-(difluoromethyl)-5-iodopyridine involves the introduction of three key functional groups on the pyridine ring: a chloro substituent at position 4, a difluoromethyl group at position 2, and an iodine substituent at position 5. Achieving this substitution pattern selectively is challenging due to the reactivity of the pyridine ring and the sensitivity of fluorinated intermediates.

Preparation of the 2-Chloro-4-iodo-5-substituted Pyridine Core

A foundational intermediate in the synthesis is 2-chloro-4-iodo-5-picoline derivatives, which serve as precursors for further functionalization. According to a Chinese patent (CN103420902A), a practical four-step synthetic route to 2-chloro-4-iodo-5-picoline involves:

- Step 1: Oxidation of 2,5-dimethylpyridine (CMP) with hydrogen peroxide in acetic acid to form CMP oxynitride.

- Step 2: Nitration of CMP oxynitride using a mixture of nitric acid and sulfuric acid to yield a 4-nitro substituted intermediate.

- Step 3: Reduction of the nitro group to an amine using iron powder in acetic acid.

- Step 4: Diazotization of the amine under acidic conditions (preferably sulfuric acid) followed by iodination using sodium iodide to obtain 2-chloro-4-iodo-5-picoline.

Key reaction conditions include diazotization at -10 °C and iodination at 0 °C, with reaction times typically between 3-4 hours. This route avoids the use of brominated intermediates due to their lower reactivity and employs sulfuric acid as the optimal acid for diazotization and iodination steps. The process is scalable and industrially feasible, offering a cost-effective method to prepare the iodinated pyridine core.

The difluoromethyl group introduction is critical for the biological activity of the target compound. A recent study published in Organic Process Research & Development (2019) describes a scalable and practical synthesis of 4-(difluoromethyl)pyridin-2-amine, a close analog relevant to this compound synthesis. The key insights from this research applicable to our target compound are:

- Starting from commercially available 2,2-difluoroacetic anhydride, a five-step, two-pot procedure was developed to synthesize 4-(difluoromethyl)pyridin-2-amine with an overall yield of 24%.

- The process avoids hazardous fluorinating reagents like DAST and sealed vessel reactions, improving safety and scalability.

- The synthetic route involves initial formation of a difluoromethylated enone intermediate, nucleophilic addition of a nitrile anion, cyclization with methoxyamine, and reduction to form the aminopyridine core.

- This method can be adapted to introduce the difluoromethyl group onto a halogenated pyridine intermediate, such as 2-chloro-4-iodopyridine, via Buchwald-Hartwig amination or copper-mediated difluoromethylation, although these latter methods may involve costly reagents or limited scalability.

Integration of Iodination and Difluoromethylation on the Pyridine Ring

The synthesis of this compound can be envisioned by combining the halogenation strategy for iodination at position 5 with the difluoromethylation at position 2. Two main approaches are reported:

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| A : Halogenated Pyridine Intermediate + Difluoromethylation | Starting from 2-chloro-4-iodopyridine, copper-mediated difluoromethylation introduces the difluoromethyl group at position 2. | Direct introduction on iodopyridine; good regioselectivity | Requires expensive TMSCF2H reagent; moderate scalability |

| B : Difluoromethylated Pyridine Intermediate + Halogenation | Synthesize 4-(difluoromethyl)pyridin-2-amine first, then introduce iodine at position 5 via diazotization and iodination. | Uses scalable difluoromethylation methods; established iodination chemistry | Multi-step process; potential regioselectivity challenges |

The copper-mediated difluoromethylation of 2-chloro-4-iodopyridine requires two equivalents of TMSCF2H and is relatively costly, limiting industrial application. Alternatively, the diazotization-iodination sequence on difluoromethylated aminopyridines is well-documented but involves careful control of reaction conditions to avoid side reactions.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Optimization Notes

- The diazotization-iodination sequence is sensitive to acid choice, temperature, and reagent ratios. Sulfuric acid is preferred over hydrochloric acid or tetrafluoroboric acid for optimal iodination yield.

- The difluoromethylation step benefits from avoiding hazardous reagents like DAST and sealed vessel conditions, as demonstrated in the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine.

- Attempts to replace ammonia in cyclization steps with other amines mostly failed, underscoring the specificity required for pyridine ring formation with difluoromethyl substitution.

- The overall synthetic route combining halogenation and difluoromethylation requires balancing reagent cost, reaction safety, and scalability for industrial production.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(difluoromethyl)-5-iodopyridine, and how are intermediates stabilized?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine scaffolds. For example:

- Step 1 : Start with a substituted pyridine derivative (e.g., 5-iodopyridine). Introduce chloro and difluoromethyl groups via nucleophilic substitution or radical-mediated reactions.

- Step 2 : Stabilize reactive intermediates (e.g., iodopyridines) by maintaining low temperatures (-20°C) and using anhydrous solvents to prevent hydrolysis .

- Step 3 : Monitor progress using TLC or LC-MS.

- Key Reference : Similar halogenation strategies are employed for 5-Bromo-2-chloro-4-(difluoromethyl)pyridine, where controlled reaction conditions prevent undesired side-products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals using DEPT and HSQC to resolve overlapping peaks, particularly for difluoromethyl (-CF2H) groups.

- X-ray Crystallography : Resolve regiochemistry and confirm halogen placement, as demonstrated for 5-(4-chlorophenyl)-2-fluoropyridine derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., iodine’s distinct signature).

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 5-iodo group acts as a superior leaving group for Suzuki-Miyaura or Ullmann couplings.

- Optimization Tip : Use Pd(PPh3)4 as a catalyst in THF at 80°C for aryl-aryl bond formation. Monitor selectivity to avoid displacement of the chloro or difluoromethyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in halogen exchange reactions?

- Methodological Answer :

- Controlled Temperature : Perform iodination at -20°C to minimize side reactions (e.g., proto-deiodination) .

- Catalyst Screening : Test Pd/Cu bimetallic systems for improved turnover.

- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to assess reaction efficiency.

- Key Reference : Studies on 5-Fluoro-2,4-dimethoxypyrimidine highlight solvent-dependent regioselectivity .

Q. What safety protocols are essential for handling hazardous intermediates during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Management : Segregate halogenated waste (e.g., iodinated byproducts) and dispose via certified facilities to prevent environmental contamination .

- Emergency Measures : Neutralize spills with activated carbon or specialized absorbents.

Q. How can computational modeling predict the electronic effects of substituents on reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., iodine’s σ-hole for nucleophilic attack) .

- Hammett Constants : Correlate substituent effects (Cl, CF2H, I) with reaction rates in SNAr mechanisms.

- Key Reference : PubChem’s computed data for pyridine derivatives informs steric and electronic parameterization .

Q. How should researchers address contradictions in reported reaction yields or selectivity?

- Methodological Answer :

- Parameter Replication : Systematically vary reported conditions (e.g., catalyst loading, temperature gradients) to identify critical variables.

- Side-Reaction Analysis : Use LC-MS or in situ IR to detect transient intermediates (e.g., dehalogenated species).

- Case Study : Discrepancies in fluoropyrimidine synthesis were resolved by optimizing stoichiometry and excluding moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.